

Technical Analysis & Structural Elucidation Guide: 2-(Benzyloxy)-5-methoxybenzoic Acid

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Compound of Interest

Compound Name: 2-(Benzyloxy)-5-methoxybenzoic acid

CAS No.: 53985-53-8

Cat. No.: B3143935

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Executive Summary & Scope

Compound: **2-(Benzyloxy)-5-methoxybenzoic acid** CAS: 60547-92-4 (Derivative/Analog context) Application: Critical intermediate in the synthesis of benzamide-based antipsychotics (e.g., Itopride, Levosulpiride) and selective COX-2 inhibitors.[1][2]

This guide provides a comparative structural analysis of **2-(Benzyloxy)-5-methoxybenzoic acid**. Unlike standard datasheets, this document focuses on process control: distinguishing the target product from its starting material (5-Methoxysalicylic acid) and identifying critical regioisomeric impurities.[2] The analysis utilizes ¹H and ¹³C NMR in DMSO-d₆, the preferred solvent for resolving the carboxylic acid proton and ensuring solubility.

Comparison Matrix: Target vs. Precursor

Feature	Target: 2-(Benzyloxy)-5-methoxybenzoic acid	Precursor: 5-Methoxysalicylic acid
Critical Chemical Shift	Singlet ~5.1 ppm (Benzylic -CH ₂ -)	Singlet ~10-11 ppm (Phenolic -OH)
Aromatic Region	8 Protons (3 Benzoic + 5 Benzyl)	3 Protons (Benzoic only)
Solubility (CDCl ₃)	Moderate to High	Low (Requires DMSO/MeOD)
Process Indicator	Appearance of Benzyl signals	Disappearance of Phenolic -OH

Structural Logic & Assignments

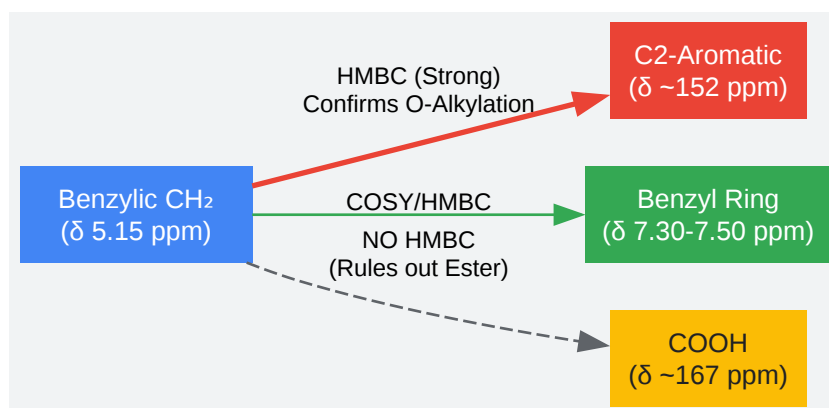
The structural elucidation relies on identifying three distinct proton environments: the highly deshielded carboxylic acid, the electron-rich aromatic core, and the aliphatic linkers.

Theoretical Fragmentation

- Benzoic Core (Positions 1, 2, 5): The carboxylic acid at C1 exerts a deshielding effect on H6. [2] The alkoxy groups at C2 and C5 are electron-donating, shielding the ortho/para protons.
- Regiochemistry (H3, H4, H6):
 - H3: Ortho to the Benzyloxy group. [2] Expected to be a doublet (ortho coupling to H4). [2]
 - H4: Ortho to H3 and meta to H6. Expected to be a doublet of doublets (dd).
 - H6: Ortho to the Carboxylic acid (deshielded) and meta to H4. Expected to be a doublet (meta coupling). [2]

Visualizing the Connectivity (Graphviz)

The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) pathways required to confirm the benzylation occurred at the phenolic oxygen (Position 2) rather than the carboxylic acid.



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Figure 1: Critical HMBC correlations. The connection between the Benzylic CH₂ and C2 confirms ether formation, distinguishing it from the ester impurity.

Experimental Protocols

Sample Preparation (Standardized)

To ensure reproducibility and minimize solvent effects on chemical shifts (particularly the -COOH and -OCH₃ signals):

- Mass: Weigh 10–15 mg of the dried solid product.
- Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).[2]
 - Why DMSO? CDCl₃ often leads to broadening or disappearance of the carboxylic acid proton due to exchange or dimerization.[2] DMSO stabilizes the monomeric acid form via H-bonding.[2]
- Mixing: Sonicate for 30 seconds to ensure complete homogeneity.
- Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal standard (δ 0.00 ppm).[2]

Acquisition Parameters (400 MHz equivalent)

- Temperature: 298 K (25°C).[2]

- Pulse Sequence: zg30 (30° excitation pulse).
- Relaxation Delay (D1): 1.0 second (Standard) / 5.0 seconds (Quantitative).[2]
- Scans (NS): 16 (1H) / 1024 (13C).[2]
- Spectral Width: -2 to 14 ppm (1H).[2]

Spectral Data Analysis

1H NMR Data (400 MHz, DMSO-d6)

The following table details the chemical shifts. Note the specific splitting pattern of the benzoic ring protons, which confirms the 1,2,5-substitution pattern.

Assignment	Shift (δ ppm)	Multiplicity	Integration	Coupling (Hz)	Notes
-COOH	12.50 - 13.00	Broad Singlet	1H	-	Exchangeable; shift varies with concentration/water.
Benzyl (Ph)	7.30 - 7.50	Multiplet	5H	-	Overlapping signals from the benzyl aromatic ring. [2]
Ar-H6	7.21	Doublet (d)	1H	$J \approx 3.0$	Ortho to COOH; Meta coupled to H4. [2]
Ar-H4	7.08	dd	1H	$J \approx 9.0, 3.0$	Large ortho coupling (to H3), small meta coupling (to H6). [2]
Ar-H3	7.02	Doublet (d)	1H	$J \approx 9.0$	Ortho to Benzyloxy; shielded by oxygen. [2]
-OCH ₂ - (Bn)	5.15	Singlet	2H	-	Key Identity Peak. Confirms benzylation. [2]

-OCH ₃	3.76	Singlet	3H	-	Distinct methoxy signal.[2]
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¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon NMR provides the definitive confirmation of the carbon skeleton count (15 carbons total).[2]

Carbon Type	Shift (δ ppm)	Assignment	Interpretation
Carbonyl	167.5	-COOH	Typical benzoic acid carbonyl.[2]
Aromatic C-O	153.2	C5 (Ar-OMe)	Deshielded by direct oxygen attachment.[2]
Aromatic C-O	152.1	C2 (Ar-OBn)	Deshielded; slightly upfield of C5 due to steric bulk of Bn.[2]
Aromatic	137.2	Benzyl (Ipso)	Quaternary carbon of the benzyl group.[2]
Aromatic	128.8 - 127.5	Benzyl (Ortho/Meta/Para)	Intense signals corresponding to 5 carbons.[2]
Aromatic	122.5	C1 (Ar-COOH)	Ipso carbon attached to carbonyl.[2]
Aromatic CH	118.5	C4	
Aromatic CH	116.2	C6	
Aromatic CH	114.8	C3	Shielded by ortho-alkoxy group.[2]
Aliphatic	70.2	-OCH ₂ -	Characteristic benzylic ether shift.[2]
Aliphatic	55.8	-OCH ₃	Characteristic methoxy shift.[2]

Comparative Analysis & Quality Control

Differentiating from Starting Material

In a reaction monitoring context (Process Analytical Technology), the conversion of 5-Methoxysalicylic acid is tracked by:

- Loss of Signal: The phenolic proton at 10.5 ppm disappears.[2]
- Gain of Signal: The benzylic methylene singlet appears at 5.15 ppm.[2]
- Shift of H3: The H3 aromatic proton (ortho to the reaction site) typically shifts downfield by ~ 0.1 - 0.2 ppm upon benzylation due to the loss of the shielding phenolic proton.[2]

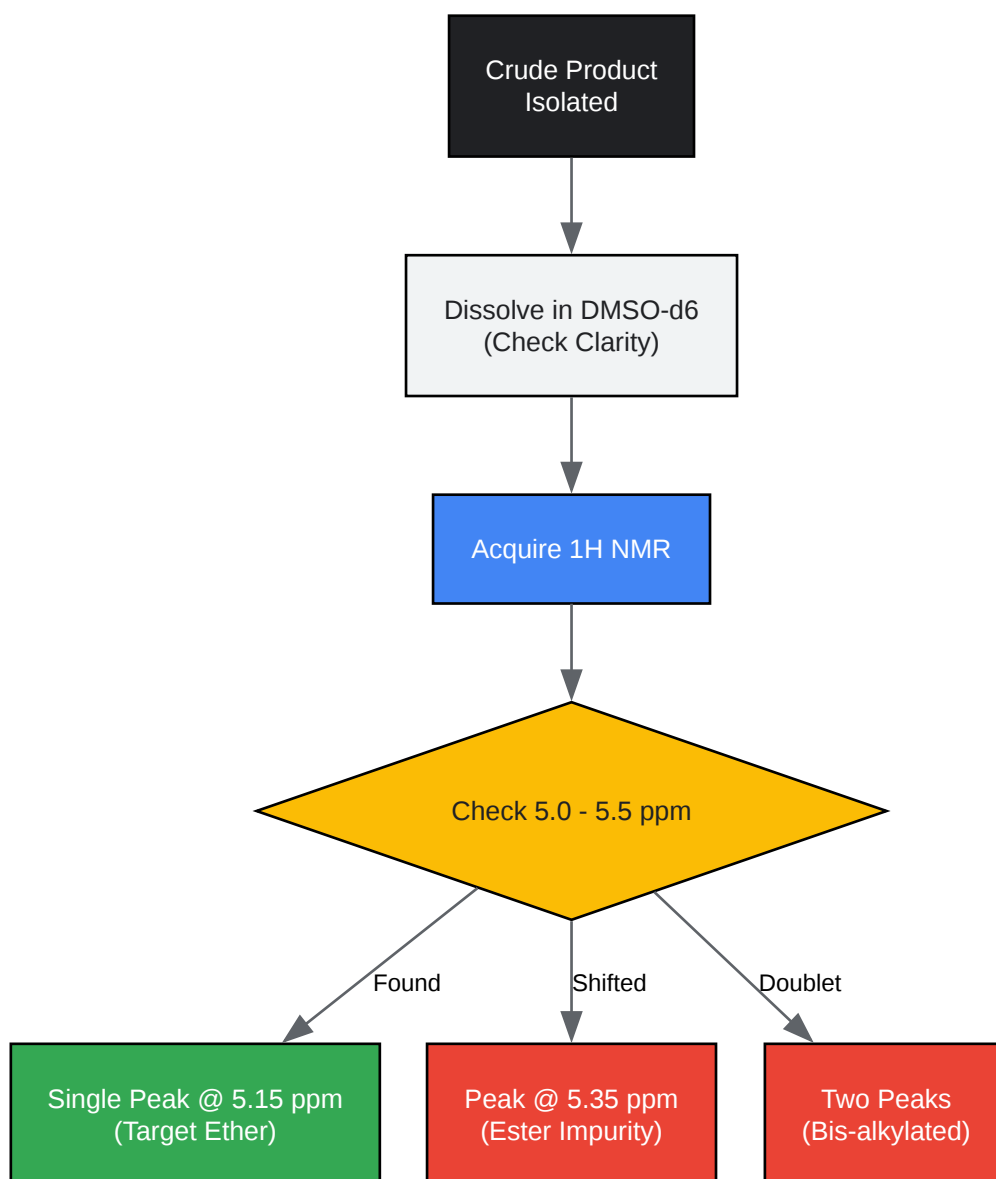
Differentiating from Regio-Isomers (Ester Impurity)

A common side reaction is the formation of the benzyl ester (Benzylation of the carboxylic acid) instead of the ether, or the formation of the bis-benzylated product.[2]

- Ether (Target): $-\text{OCH}_2-$ signal at 5.15 ppm.[2]
- Ester (Impurity): $-\text{COOCH}_2-$ signal typically appears downfield at 5.30 - 5.40 ppm.[2]
- Bis-benzylated: Two CH_2 signals will be present (one at ~ 5.15 , one at ~ 5.35).[2]

Analytical Workflow Diagram

The following flowchart outlines the decision logic for validating the product identity.



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Figure 2: Rapid decision tree for identifying alkylation regiochemistry.

References

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